

# (R)-HH2853 in Hematological Malignancies

## Research: A Technical Guide

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### Compound of Interest

Compound Name: (R)-HH2853

Cat. No.: B12424017

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## Executive Summary

**(R)-HH2853** is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a key driver in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphomas and T-cell lymphomas. By dually inhibiting EZH1 and EZH2, **(R)-HH2853** aims to overcome the potential for compensatory activity of EZH1 when only EZH2 is inhibited, leading to a more profound and sustained suppression of H3K27 trimethylation (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes. Preclinical and clinical studies have demonstrated the potential of **(R)-HH2853** as a promising therapeutic agent in this setting, exhibiting anti-tumor activity and a manageable safety profile. This guide provides an in-depth overview of the current research on **(R)-HH2853**, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

## Mechanism of Action: Dual Inhibition of EZH1 and EZH2

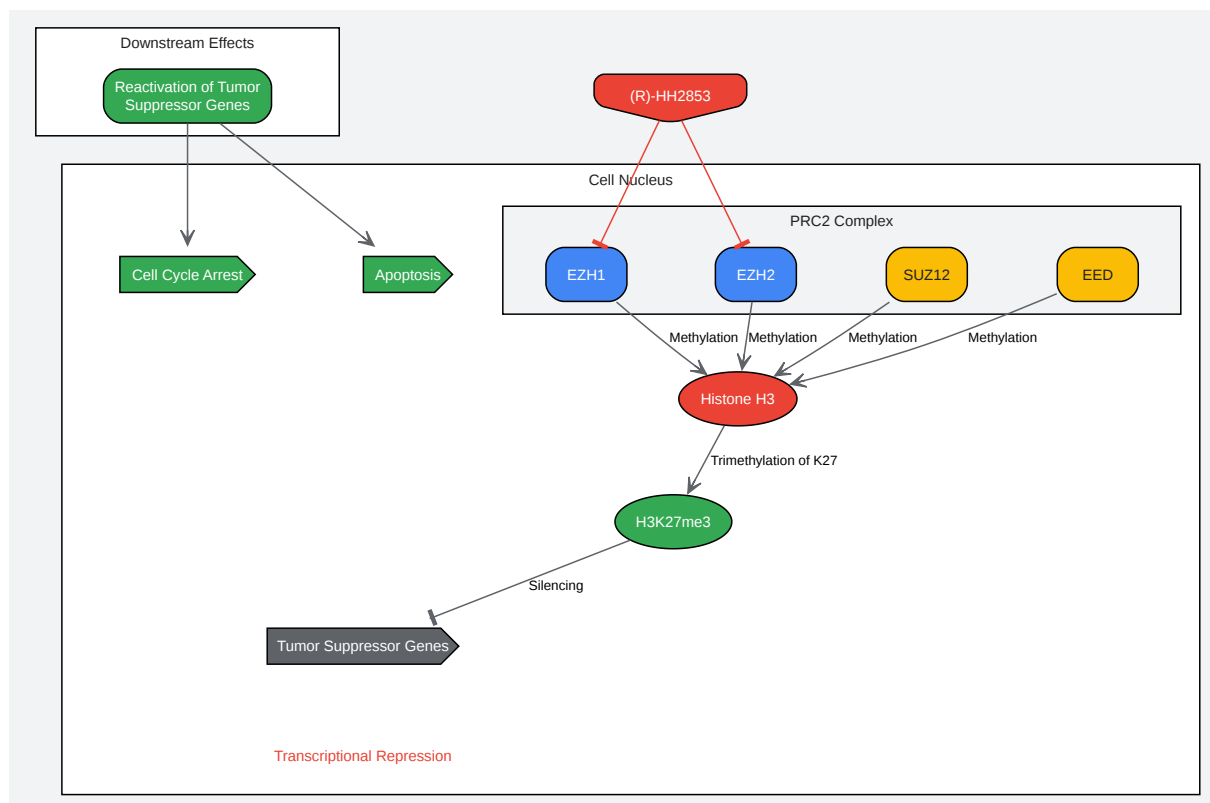
**(R)-HH2853** exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.<sup>[1]</sup> These enzymes are the core catalytic

components of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes.[2] In many hematological malignancies, the overexpression or mutation of EZH2 leads to aberrant silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

By inhibiting both EZH1 and EZH2, **(R)-HH2853** leads to a global decrease in H3K27me3 levels.[4] This reduction in histone methylation alters gene expression patterns, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1] The dual inhibitory action is hypothesized to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[5]

## Signaling Pathway

The following diagram illustrates the role of EZH1/2 in the PRC2 complex and the mechanism of action of **(R)-HH2853**.



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Caption: Mechanism of action of **(R)-HH2853**.

## Quantitative Data

### Preclinical Data

**(R)-HH2853** has demonstrated potent enzymatic inhibition and superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor, tazemetostat.[6]

Table 1: In Vitro Enzymatic Inhibition of **(R)-HH2853**

Target	IC50 (nM)
Wild-type EZH2	2.21 - 5.36
Mutant EZH2	2.21 - 5.36
EZH1	9.26
Data sourced from an abstract and may represent a range from multiple assays.[6]	

Preclinical studies have shown that **(R)-HH2853** potently inhibits the viability of multiple cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[6] In various tumor xenograft models, **(R)-HH2853** exhibited superior anti-tumor efficacy compared to tazemetostat at comparable dose levels.[6]

### Clinical Data

This first-in-human study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of **(R)-HH2853**.[7]

Table 2: Preliminary Efficacy in Follicular Lymphoma (FL) from Phase I Study

Response	Number of Patients
Complete Response (CR)	1
Partial Response (PR)	2
Data as of October 19, 2022.[7]	

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/II Study

Adverse Event	Any Grade (%)	Grade $\geq 3$ (%)
Diarrhea	45.6	5.3
Blood Bilirubin Increased	35.1	N/A
White Blood Cell Count Decreased	26.3	5.3
Platelet Count Decreased	26.3	7.0
Rash	24.6	N/A
Anemia	22.8	8.8
Data as of October 19, 2022, from a cohort of 57 patients.[7]		

This study assessed the safety and efficacy of **(R)-HH2853** in patients with relapsed or refractory PTCL.[2]

Table 4: Efficacy of **(R)-HH2853** in r/r PTCL (Phase Ib)

Efficacy Endpoint	Value
Overall Response Rate (ORR)	67.6%
Complete Remission (CR)	29.4%
Partial Remission (PR)	38.2%
Median Duration of Response	14.8 months
Data from a cohort of 34 patients. <a href="#">[2]</a>	

Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ib PTCL Study

Adverse Event	Any Grade (%)	Grade $\geq 3$ (%)
Anemia	67.6	11.8
Thrombocytopenia	52.9	20.6
Leukopenia	44.1	17.6
Diarrhea	38.2	N/A
Data from a cohort of 34 patients. <a href="#">[2]</a>		

## Pharmacokinetics and Pharmacodynamics

In the Phase Ib study in r/r PTCL, **(R)-HH2853** was rapidly absorbed after oral administration, with a median time to peak plasma concentration (T<sub>max</sub>) of 2.0 hours.[\[2\]](#) Pharmacodynamic data from the Phase I/II study showed a significant, dose-dependent inhibition of H3K27me3 in granulocytes and monocytes, with maximal inhibition exceeding 90% at doses of 400-800 mg.[\[7\]](#)

## Experimental Protocols

### In Vitro Cell Viability Assay (General Protocol)

This protocol describes a general method for assessing the effect of **(R)-HH2853** on the viability of hematological malignancy cell lines.

- **Cell Culture:** Culture hematological malignancy cell lines (e.g., DLBCL, PTCL cell lines) in appropriate media and conditions.
- **Cell Seeding:** Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
- **Compound Treatment:** Treat cells with serial dilutions of **(R)-HH2853** or a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add a viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## In Vivo Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **(R)-HH2853** in a mouse xenograft model of lymphoma.

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
- **Tumor Cell Implantation:** Subcutaneously implant a suspension of a human lymphoma cell line into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by caliper measurements and calculate tumor volume.
- **Treatment Initiation:** When tumors reach a specified size, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **(R)-HH2853** orally at various dose levels and schedules. The control group receives a vehicle.

- **Efficacy Endpoints:** Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- **Tissue Collection:** At the end of the study, collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).

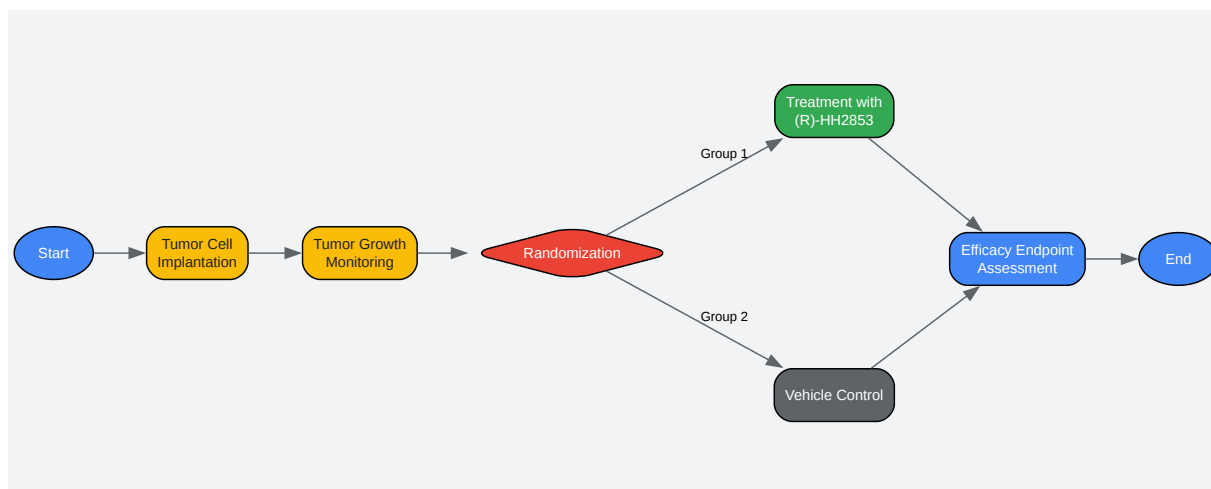
## H3K27me3 Pharmacodynamic Assay (Western Blot Protocol)

This protocol describes the measurement of H3K27me3 levels in cells or tissues following treatment with **(R)-HH2853**.

- **Sample Preparation:** Extract histones from treated and untreated cells or tumor tissues.
- **Protein Quantification:** Determine the protein concentration of the histone extracts.
- **SDS-PAGE:** Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal.

## Visualizations

### Experimental Workflow: In Vivo Xenograft Study

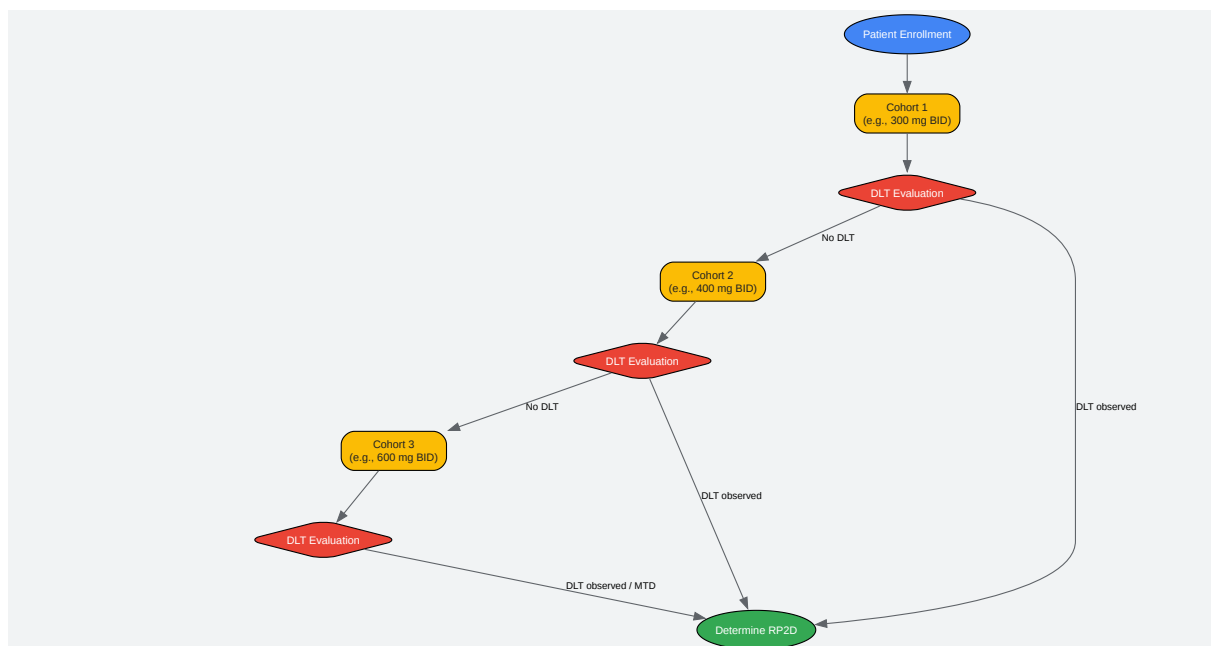


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Caption: Workflow for an in vivo xenograft study.

### Logical Relationship: Clinical Trial Dose Escalation





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Caption: 3+3 Dose escalation design in a clinical trial.

## Conclusion

**(R)-HH2853** is a promising dual EZH1/2 inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its mechanism of action, targeting a key epigenetic pathway, provides a strong rationale for its development. The available clinical data show encouraging efficacy and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, and to identify patient populations most likely to benefit from this targeted therapy.

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